L1210 Leukemia Growth Inhibition Advantage
In a direct comparative study, 5-fluoro-4'-thiouridine demonstrated a greater growth inhibitory effect against murine leukemia L1210 cells compared to its oxygen analog, 5-fluorouridine [1]. This finding establishes a clear potency advantage for the thionucleoside over the classical fluorouridine in this model, supporting its selection for preclinical leukemia research where FUrd is the standard comparator.
| Evidence Dimension | Growth inhibitory effect on L1210 cells (Comparative potency) |
|---|---|
| Target Compound Data | β-anomer inhibited growth at 2 x 10^-7 M; α-anomer at 4 x 10^-7 M |
| Comparator Or Baseline | 5-Fluorouridine (quantitative IC50 not specified in this assay, but effect is stated to be less than the target compound) |
| Quantified Difference | Inhibitory effect of 5-fluoro-4'-thiouridine is explicitly stated to be 'more than that of the oxygen counterpart' (Korean Chemical Society report of the same synthesis and biological testing program) [1]. |
| Conditions | In vitro cell culture; L1210 murine leukemia cell line. |
Why This Matters
This head-to-head result confirms that the 4'-thio modification enhances, rather than diminishes, the cytotoxic activity of the 5-fluorouridine scaffold in a classic leukemia model, providing a direct justification for its selection over the oxygen analog.
- [1] Kim, J. C., Cho, W.-J., Bobek, M., & Whistler, R. L. (1975). Synthesis of 1-(4-Thio-α,β-D-ribofuranosyl)-5-halogenouracils (Ⅱ). 5-Fluoro-4'-thiouridine and 5-Chloro-4'-thio-uridine. Journal of the Korean Chemical Society, 19(6), 438–442. View Source
